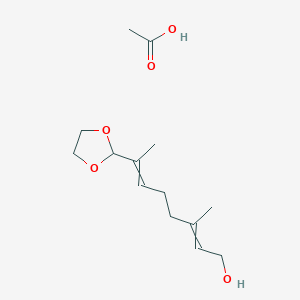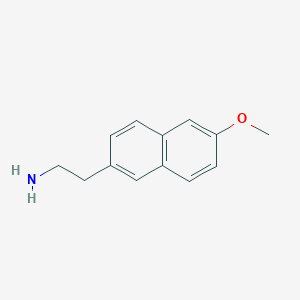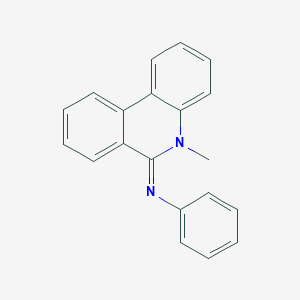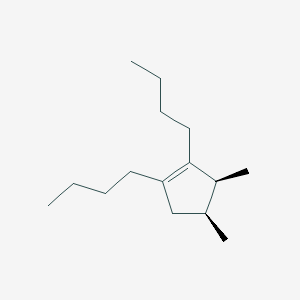![molecular formula C7H10N10O10 B12552285 1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane CAS No. 177191-13-8](/img/structure/B12552285.png)
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane is a complex organic compound characterized by the presence of multiple azido and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane typically involves the reaction of precursor compounds containing azido and nitro groups. One common method involves the reaction of 3-azido-2,2-dinitropropoxy methanol with 1-azido-2,2-dinitropropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of the azido and nitro groups due to their potential explosiveness. Industrial methods would also focus on optimizing yield and purity while ensuring safety protocols are strictly followed.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines.
Substitution: The azido groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide and other azido compounds are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azido compounds.
Aplicaciones Científicas De Investigación
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to release nitrogen gas upon decomposition.
Industry: Utilized in the development of advanced materials, including explosives and propellants.
Mecanismo De Acción
The mechanism of action of 1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane involves the release of nitrogen gas upon decomposition. This release can drive various chemical reactions, making it useful in applications such as drug delivery and materials science. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Azido-2,2-dinitropropane: Similar structure but lacks the additional azido and nitro groups.
3-Azido-2,2-dinitropropoxy methanol: Precursor compound with similar functional groups.
2,2-Dinitropropane: Lacks the azido groups but shares the nitro functionality.
Uniqueness
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane is unique due to its multiple azido and nitro groups, which confer distinct reactivity and potential applications. Its ability to release nitrogen gas upon decomposition makes it particularly valuable in fields such as drug delivery and materials science.
Propiedades
Número CAS |
177191-13-8 |
|---|---|
Fórmula molecular |
C7H10N10O10 |
Peso molecular |
394.22 g/mol |
Nombre IUPAC |
1-azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane |
InChI |
InChI=1S/C7H10N10O10/c8-12-10-1-6(14(18)19,15(20)21)3-26-5-27-4-7(16(22)23,17(24)25)2-11-13-9/h1-5H2 |
Clave InChI |
VYPNUPPLWWIWHF-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCOCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)

![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
